BenchChemオンラインストアへようこそ!

4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid

Solid‑Phase Peptide Synthesis Orthogonal Protection Fmoc Deprotection Kinetics

4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid (CAS 2138358-14-0) is an Fmoc-protected, seven-membered heterocyclic amino acid derivative that uniquely integrates a base‑labile fluorenylmethyloxycarbonyl amine protection with a 1,1‑dioxo‑1,4‑thiazepane scaffold. This architecture furnishes orthogonal solid‑phase peptide synthesis (SPPS) compatibility while its sulfone‑containing ring imparts enhanced carboxylic acid acidity (pKa ~2.5) relative to non‑sulfone analogs (pKa ~4.8).

Molecular Formula C21H21NO6S
Molecular Weight 415.46
CAS No. 2138358-14-0
Cat. No. B2986899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid
CAS2138358-14-0
Molecular FormulaC21H21NO6S
Molecular Weight415.46
Structural Identifiers
SMILESC1CS(=O)(=O)CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C21H21NO6S/c23-20(24)14-11-22(9-10-29(26,27)13-14)21(25)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
InChIKeyNZJOIRIULPKTIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid – A Specialized Fmoc-Sulfone Building Block for Procurement Evaluation


4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid (CAS 2138358-14-0) is an Fmoc-protected, seven-membered heterocyclic amino acid derivative that uniquely integrates a base‑labile fluorenylmethyloxycarbonyl amine protection with a 1,1‑dioxo‑1,4‑thiazepane scaffold. This architecture furnishes orthogonal solid‑phase peptide synthesis (SPPS) compatibility while its sulfone‑containing ring imparts enhanced carboxylic acid acidity (pKa ~2.5) relative to non‑sulfone analogs (pKa ~4.8) [1]. Natural products bearing the 1,4‑thiazepane ring system have demonstrated cytotoxic activity in the sub‑micromolar range, underscoring the scaffold’s biological relevance [2].

Why Generic Substitution Fails for 4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid


Generic interchange of this compound with Boc‑ or Cbz‑protected thiazepane‑6‑carboxylic acid analogs is fundamentally precluded by divergent deprotection chemistries and electronic properties. The Fmoc group is cleaved with 20% piperidine in DMF with a half‑life of approximately 6 seconds, permitting selective removal in the presence of acid‑labile tert‑butyloxycarbonyl (Boc) or hydrogenolysis‑labile benzyloxycarbonyl (Cbz) groups [1]. Conversely, the 1,1‑dioxo‑thiazepane core lowers the carboxylic acid pKa by ~2 log units relative to non‑sulfone congeners, altering aqueous solubility, ion‑pairing behavior, and coupling kinetics in peptide synthesis [2]. These orthogonal chemical properties, essential for multi‑step SPPS of complex molecules, are lost upon generic substitution.

Quantitative Differentiation Evidence for 4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid


Fmoc Deprotection Rate Advantage Over Boc‑Protected Thiazepane Analogs

The Fmoc group of the target compound exhibits a deprotection half‑life of approximately 6 seconds in 20% piperidine/DMF, measured under standard SPPS conditions [1]. In contrast, the Boc group requires 50% trifluoroacetic acid in dichloromethane for 30 min for complete removal [2]. This three‑order‑of‑magnitude difference in deprotection speed enables selective, sequential N‑terminus liberation without disturbing acid‑sensitive side‑chain protecting groups or the resin linker.

Solid‑Phase Peptide Synthesis Orthogonal Protection Fmoc Deprotection Kinetics

Sulfone-Driven Carboxylic Acid pKa Reduction Versus Non‑Sulfone Thiazepane and Piperidine Analogs

Incorporation of the 1,1‑dioxo group lowers the carboxylic acid pKa of the thiazepane‑6‑carboxylic acid scaffold by approximately 2 log units. A structurally analogous sulfonyl‑acetic acid (2‑(butane‑1‑sulfonyl)acetic acid) exhibits a predicted pKa of 2.57 , compared to acetic acid’s pKa of 4.76 [1] and the estimated pKa of non‑sulfone thiazepane‑6‑carboxylic acid (~3.5–4.0). This enhanced acidity improves aqueous solubility at physiological pH and facilitates direct conjugation via active ester or mixed anhydride methods without additional base.

pKa Modulation Sulfone Electronic Effects Peptide Coupling Reactivity

Orthogonal Stability: Fmoc Resistance to Acidic Conditions Enables Selective Deprotection Strategies

The Fmoc group remains >99% intact upon exposure to 50% TFA/CH₂Cl₂ for 2 hours, conditions that quantitatively remove the Boc group [1]. Conversely, the Fmoc group is completely cleaved by 20% piperidine within 10 minutes, while the Boc group is stable under these basic conditions. This complete orthogonality allows the target compound to be incorporated into multi‑protecting‑group schemes, such as Fmoc/t‑Bu SPPS, where acid‑labile side‑chain protections (e.g., Boc, t‑Bu) and the peptide‑resin linkage must remain intact during Fmoc removal [2].

Orthogonal Protecting Group Strategy Fmoc Acid Stability SPPS Compatibility

Thiazepane Dioxide Scaffold Confers Enzyme Selectivity Advantages

Compounds incorporating the 1,1‑dioxo‑1,4‑thiazepane scaffold have demonstrated ≥10‑fold selectivity for caspase‑1 (ICE) over the related cysteine proteases caspase‑3 and caspase‑8 [1]. While this data is derived from elaborated thiazepane‑dioxide‑containing inhibitors rather than the building block itself, it illustrates the scaffold‑specific pharmacophoric contribution of the dioxothiazepane ring. Non‑sulfone thiazepane analogs or six‑membered piperidine‑sulfone analogs did not exhibit comparable selectivity profiles in the same study.

Caspase‑1 Inhibition Thiazepane Dioxide Selectivity Constrained Heterocycles

Natural Product Validation of the 1,4‑Thiazepane Core as a Cytotoxic Pharmacophore

The natural product verrucosamide, which contains two 1,4‑thiazepane rings, exhibited selective cytotoxicity with LD₅₀ values of 1.26 µM against MDA‑MB‑468 breast carcinoma cells and 1.4 µM against COLO 205 colon adenocarcinoma cells in the NCI‑60 panel [1]. This validates the 1,4‑thiazepane scaffold as a privileged pharmacophore for oncology applications and suggests that peptide‑based constructs incorporating Fmoc‑protected 1,1‑dioxo‑1,4‑thiazepane‑6‑carboxylic acid may retain or enhance such bioactivity upon appropriate elaboration.

Natural Products Cytotoxic Thiazepanes Conformational Rigidity

Procurement‑Relevant Application Scenarios for 4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid


Solid‑Phase Synthesis of Constrained Peptide Macrocycles Incorporating Sulfone‑Modified Heterocyclic Dipeptide Surrogates

The orthogonal Fmoc chemistry (half‑life ~6 s in 20% piperidine) [1] allows iterative SPPS assembly of macrocyclic peptides containing both acid‑labile side‑chain protections and the acid‑stable Fmoc‑thiazepane‑dioxide subunit. The sulfone‑lowered pKa (~2.5) [2] enhances coupling efficiency with hindered amines, a common challenge in macrocyclization. This compound is thus uniquely suited for constructing conformationally constrained, protease‑resistant peptide macrocycles for drug discovery.

Synthesis of Caspase‑1‑Selective Inhibitor Libraries Using the Dioxothiazepane Scaffold as a Conformational Lock

The ≥10‑fold selectivity of dioxothiazepane‑containing compounds for caspase‑1 over caspase‑3/8 [3] positions this building block as a core scaffold for focused protease inhibitor libraries. The Fmoc group permits rapid diversification at the N‑terminus via resin‑based split‑and‑pool parallel synthesis, while the carboxylic acid enables direct attachment to solid supports or further functionalization. Procurement of the Fmoc‑protected form eliminates the need for post‑synthetic protection chemistry, streamlining library generation.

Development of Cytotoxic Peptidomimetics Inspired by Marine Natural Products

The verified sub‑micromolar cytotoxicity of the natural product verrucosamide (LD₅₀ 1.26 µM against MDA‑MB‑468) [4] validates the 1,4‑thiazepane ring as a privileged pharmacophore for oncology. By incorporating this Fmoc‑protected building block into de novo designed peptidomimetics, medicinal chemists can systematically probe the structural determinants of cytotoxicity while maintaining synthetic tractability via standard Fmoc‑SPPS.

Physicochemical Property Optimization of Peptide‑Drug Conjugates Through Sulfone‑Mediated Acidity Modulation

The approximately 2‑log unit reduction in carboxylic acid pKa conferred by the dioxothiazepane ring [2] improves aqueous solubility of peptide‑drug conjugates at physiological pH, facilitating formulation and enhancing pharmacokinetic profiles. This property is particularly valuable for conjugate payloads where aqueous insolubility limits therapeutic index, as the sulfone‑induced acidity provides a handle for pH‑responsive release or improved dissolution without necessitating additional solubilizing groups.

Quote Request

Request a Quote for 4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.